molecular formula C12H16N2O2 B135624 1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-piperazine CAS No. 148245-18-5

1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-piperazine

Cat. No.: B135624
CAS No.: 148245-18-5
M. Wt: 220.27 g/mol
InChI Key: FBKOLJGPLNOPEN-UHFFFAOYSA-N
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Description

1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-piperazine is a chemical compound that belongs to the class of piperazine derivatives It features a benzo[1,4]dioxin ring fused with a piperazine moiety

Scientific Research Applications

1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-piperazine has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-piperazine typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with piperazine under controlled conditions. One common method includes the use of N,N-dimethylformamide (DMF) as a solvent and lithium hydride as a catalyst . The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoquinone derivatives, while reduction can produce hydroquinone derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-piperazine is unique due to its specific structural features that combine the benzo[1,4]dioxin ring with a piperazine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-2-11-12(16-8-7-15-11)9-10(1)14-5-3-13-4-6-14/h1-2,9,13H,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBKOLJGPLNOPEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC3=C(C=C2)OCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70360062
Record name 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70360062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148245-18-5
Record name 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70360062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 1,4-benzodioxan-6-amine (2.00 g, 13.2 mmol), bis-(2-choroethyl)amine hydrochloride (3.54 g, 19.8 mmol) and potassium carbonate (1.83 g, 13.2 mmol) in of 20 mL chlorobenzene is heated to reflux for 24 hours. The dark brown reaction mixture is then partitioned between 3N NaOH and methylene chloride. The organic layer is separated, dried over Mg2SO4, filtered and concentrated. Purification by flash column chromatography (8% methanol/methylene chloride on silica) provides 0.88 g (30%) of the desired 1-(1,4-benzodioxan-6-yl) piperazine as a white solid (m.p. 138° C., TLC Rf 0.37 with 10% methanol/methylene chloride).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.54 g
Type
reactant
Reaction Step One
Quantity
1.83 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

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